ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate
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Overview
Description
Ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ethyl pyrrolidine-3-carboxylate and difluoromethylating agents.
Reaction Conditions: The difluoromethylation reaction is carried out under controlled conditions, often using a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Purification: The product is purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving pyrrolidine derivatives.
Medicine: Due to its structural features, it could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound might find applications in the development of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate would depend on its specific interactions with biological targets. Typically, such compounds exert their effects by binding to enzymes or receptors, thereby modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrrolidine ring can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
Ethyl pyrrolidine-3-carboxylate: Lacks the difluoromethyl group, which may result in different biological activity and stability.
Difluoromethylated pyrrolidines: Share the difluoromethyl group but may have different substituents on the pyrrolidine ring.
Uniqueness
Ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate is unique due to the specific combination of the difluoromethyl group and the (3S,4S) stereochemistry
Properties
Molecular Formula |
C8H13F2NO2 |
---|---|
Molecular Weight |
193.19 g/mol |
IUPAC Name |
ethyl (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-2-13-8(12)6-4-11-3-5(6)7(9)10/h5-7,11H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
GDGYRURBZSCTIC-PHDIDXHHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CNC[C@H]1C(F)F |
Canonical SMILES |
CCOC(=O)C1CNCC1C(F)F |
Origin of Product |
United States |
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